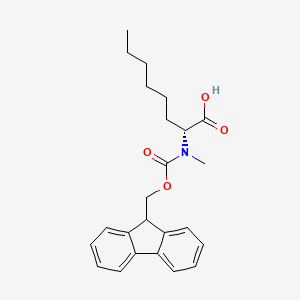
Fmoc-D-MeAoc(2)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-MeAoc(2)-OH is a peptide that has gained significant attention in the field of scientific research due to its unique properties. This peptide is synthesized using a specific method that involves the use of various reagents and solvents. The scientific community has been exploring the potential applications of Fmoc-D-MeAoc(2)-OH in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Wirkmechanismus
The mechanism of action of Fmoc-D-MeAoc(2)-OH is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Fmoc-D-MeAoc(2)-OH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects, making it a potential drug candidate for the treatment of Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory effects, making it a potential drug candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Fmoc-D-MeAoc(2)-OH in lab experiments is its high purity. The synthesis method used to produce this peptide results in a high yield of pure peptide. Additionally, this peptide has been shown to have low toxicity, making it safe to use in lab experiments. However, one of the limitations of using Fmoc-D-MeAoc(2)-OH is its high cost. The reagents and solvents used in the synthesis process are expensive, making this peptide difficult to produce on a large scale.
Zukünftige Richtungen
There are several future directions for the research on Fmoc-D-MeAoc(2)-OH. One direction is to further explore its potential as a drug candidate for the treatment of various diseases. Another direction is to investigate its mechanism of action and identify the specific receptors it interacts with. Additionally, there is a need to develop more cost-effective synthesis methods for this peptide to make it more accessible to researchers.
Conclusion:
Fmoc-D-MeAoc(2)-OH is a peptide that has shown significant potential in various scientific research applications. Its unique properties make it a valuable tool for drug discovery, medicinal chemistry, and biochemistry research. While there are still many questions to be answered about this peptide, its potential as a drug candidate for the treatment of various diseases makes it an exciting area of research for the scientific community.
Synthesemethoden
The synthesis of Fmoc-D-MeAoc(2)-OH involves the use of various reagents and solvents. The process begins with the protection of the amino group using Fmoc-Cl. The next step involves the coupling of D-MeAoc(2)-OH with the protected amino group using HATU and DIPEA. This is followed by the deprotection of the Fmoc group using piperidine. The final step involves the purification of the peptide using HPLC. The yield of the synthesis process is typically around 50%.
Wissenschaftliche Forschungsanwendungen
Fmoc-D-MeAoc(2)-OH has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This peptide has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's. It has also been used in drug discovery research to identify new drug targets.
Eigenschaften
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-3-4-5-6-15-22(23(26)27)25(2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27)/t22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYALCSQHDRWTQS-JOCHJYFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-MeAoc(2)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

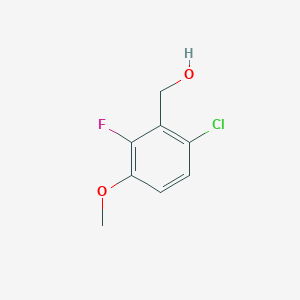

![2-(4-methoxybenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2739381.png)
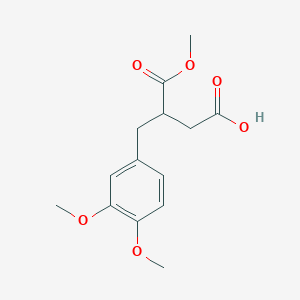
![5-Benzyl-2-(3-methyl-1,2,4-thiadiazol-5-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2739386.png)
![3-isopropyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2739387.png)
![Benzo[d]thiazol-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2739389.png)
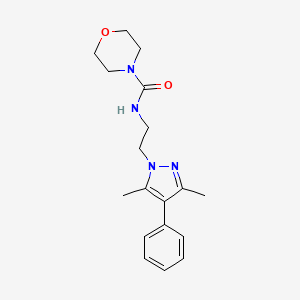
![Dimethyl[2-(morpholin-2-yl)ethyl]amine](/img/structure/B2739392.png)
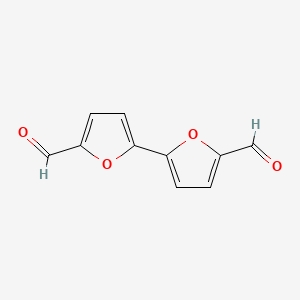


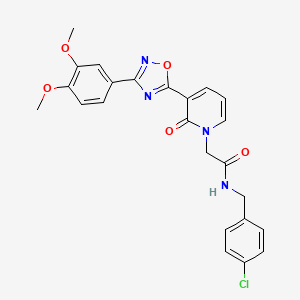
![(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2739402.png)